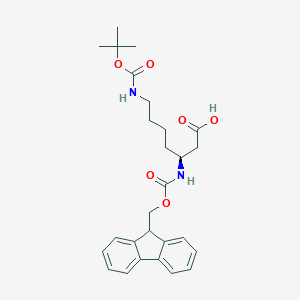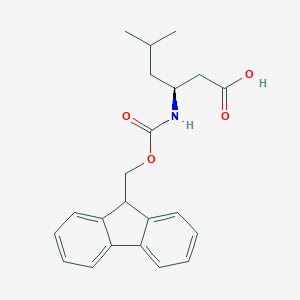
Fmoc-Abu-OH
Descripción general
Descripción
Fmoc-Abu-OH, also known as N-α-Fmoc-L-α-aminobutyric acid or Fmoc-2-aminobutanoic acid, is an alanine derivative . It is used as a standard building block for the introduction of aminobutyric amino-acid residues by Fmoc Solid Phase Peptide Synthesis .
Synthesis Analysis
This compound is used in the Fmoc/tBu solid-phase synthesis, which is the method of choice for the synthesis of peptides in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .Molecular Structure Analysis
The molecular formula of this compound is C19H19NO4, and its molecular weight is 325.36 .Chemical Reactions Analysis
This compound is suitable for Fmoc solid-phase peptide synthesis . The mechanism for the coupling reaction of an activated Fmoc-amino acid to the resin involves a nucleophilic substitution: the –NH2 group of the resin is added to the acyl carbon of the activated Fmoc-amino acid .Physical and Chemical Properties Analysis
This compound is a white to slight yellow to beige powder . It has an optical activity of [α]20/D −22.0±2°, c = 1% in DMF . It is recommended to be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Phosphonopeptide Isosteres : Fmoc-Abu-OH is used in the synthesis of D- and L-enantiomers of Fmoc-Abu[PO(OCH2CHCH2)2]-OH for solid-phase phosphonopeptide synthesis. This synthesis method allows access to phosphonopeptide isosteres of serine phosphopeptides, which are useful in peptide research (Shapiro et al., 1993).
Antibacterial and Anti-inflammatory Applications : Fmoc-decorated self-assembling building blocks, including this compound, are utilized in the development of biomedical materials for antibacterial and anti-inflammatory purposes. These materials demonstrate significant effects on bacterial morphology and offer new methods for functional incorporation within resin-based composites (Schnaider et al., 2019).
Peptide Synthesis with Phosphoamino Acids : this compound is integral in the efficient Fmoc/solid-phase synthesis of Abu(P)-containing peptides, demonstrating its utility in complex peptide synthesis. This approach is vital for creating peptides with specific amino acid sequences and properties (Perich, 2009).
Supramolecular Gels and Antimicrobial Activity : Fmoc-functionalized amino acids, including this compound, are used to create supramolecular hydrogels with applications in the biomedical field. These gels possess biocompatible and biodegradable properties and have been studied for their antimicrobial activities (Croitoriu et al., 2021).
Hybrid Hydrogel Development : Fmoc-protected amino acid-based hydrogels have been developed incorporating functionalized single-walled carbon nanotubes (f-SWCNT), creating hybrid hydrogels with enhanced thermal stability and mechanical properties. This represents a significant advance in the development of functional materials (Roy & Banerjee, 2012).
Stabilizing Fluorescent Silver Nanoclusters : N-terminally Fmoc-protected amino acids like this compound can stabilize fluorescent silver nanoclusters within a hydrogel matrix, offering potential applications in biotechnology and nanotechnology (Roy & Banerjee, 2011).
Mecanismo De Acción
- Fmoc-Abu-OH is a compound modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. Its primary targets are not well-documented in the literature, but it is commonly used as a building block for peptide synthesis and self-assembly of functional materials .
- The Fmoc group is rapidly removed by base (usually piperidine), allowing subsequent coupling reactions with other amino acids .
Target of Action
Mode of Action
Result of Action
Safety and Hazards
Direcciones Futuras
The self-assembly of Fmoc protected single amino acids like Fmoc-Abu-OH is of particular interest for many reasons, including their ease of synthesis, functional diversity, stability, and biocompatibility . They are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .
Análisis Bioquímico
Biochemical Properties
Fmoc-Abu-OH plays a significant role in biochemical reactions, particularly in peptide synthesis . It interacts with various enzymes and proteins during the synthesis process. The nature of these interactions is primarily through the formation and cleavage of bonds during the synthesis and deprotection stages .
Cellular Effects
The effects of this compound on cells are primarily observed during the process of peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in peptide synthesis. It forms bonds with other amino acids to create peptides, and these peptides can then interact with various biomolecules. The Fmoc group is also involved in the protection of the amine group during peptide synthesis, preventing unwanted side reactions .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can be observed in the peptides that have been synthesized. Information on the product’s stability, degradation, and long-term effects on cellular function can be obtained through in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the compound is well-tolerated in BALB/c mice .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes during the formation and cleavage of peptide bonds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues occur during the process of peptide synthesis. It is transported to the site of peptide synthesis where it is incorporated into the growing peptide chain .
Subcellular Localization
The subcellular localization of this compound is primarily at the site of peptide synthesis. It does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-2-17(18(21)22)20-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17H,2,11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIRYUNKLVPVRR-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135112-27-5 | |
| Record name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B557486.png)





![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557511.png)





![(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B557522.png)
